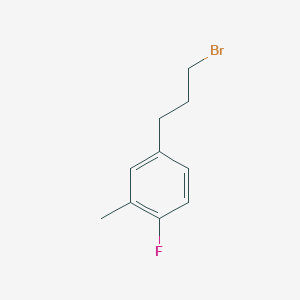
5-(3-Bromopropyl)-2-fluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromopropyl)-2-fluorotoluene is an organic compound characterized by a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-2-fluorotoluene typically involves the bromination of 4-fluoro-3-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromopropyl)-2-fluorotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: The major product is 4-fluoro-3-methylbenzoic acid.
Reduction: The major product is 1-(3-Propyl)-4-fluoro-3-methylbenzene.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromopropyl)-2-fluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 5-(3-Bromopropyl)-2-fluorotoluene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine and methyl groups influence the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromopropyl)-4-chloro-3-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-3-ethylbenzene
Uniqueness
5-(3-Bromopropyl)-2-fluorotoluene is unique due to the presence of both a fluorine atom and a bromopropyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects due to the fluorine atom. These properties make it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H12BrF |
|---|---|
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
GKJMTSWQEMGGLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCCBr)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)

![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)



![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)


![2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
![4-[(4,5-Diamino-4H-1,2,4-triazol-3-yl)methyl]phenol](/img/structure/B8570119.png)

![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
![8-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8570137.png)
